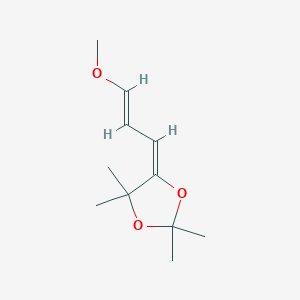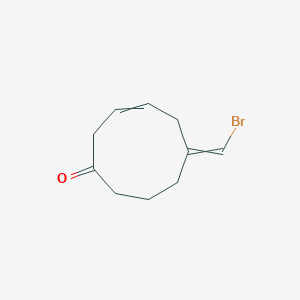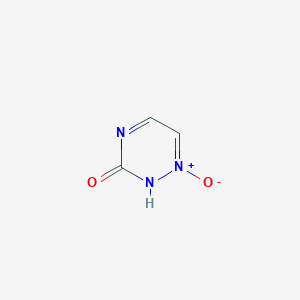
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyanuric chloride with ammonia or amines, followed by oxidation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A parent compound with a similar ring structure.
Melamine: Known for its use in resins and plastics.
Cyanuric Acid: Utilized in water treatment and as a precursor for other chemicals.
Uniqueness
1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one stands out due to its specific functional groups and reactivity. Its unique properties make it suitable for specialized applications that other triazines may not fulfill.
Properties
CAS No. |
40919-32-2 |
|---|---|
Molecular Formula |
C3H3N3O2 |
Molecular Weight |
113.08 g/mol |
IUPAC Name |
1-oxido-2H-1,2,4-triazin-1-ium-3-one |
InChI |
InChI=1S/C3H3N3O2/c7-3-4-1-2-6(8)5-3/h1-2H,(H,4,5,7) |
InChI Key |
SQRDXWYVCCIWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)N[N+](=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


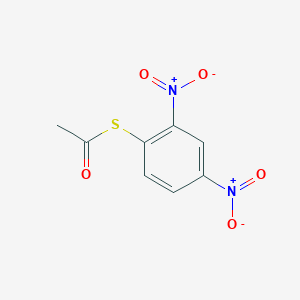
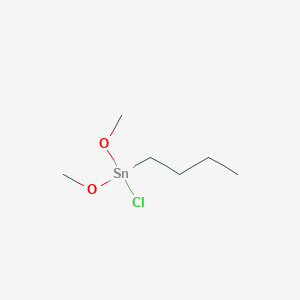


![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
